molecular formula C13H10F6N2O2 B2989693 2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide CAS No. 1798018-44-6

2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide

Cat. No. B2989693
CAS RN: 1798018-44-6
M. Wt: 340.225
InChI Key: HIJBKVKSBLSLHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2,2,2-Trifluoroacetamide, often involves the Gabriel synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group . Another method involves an electrochemical process with the B12 complex as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. Attached to this ring is a trifluoroacetyl group and a trifluoroacetamide group .

Scientific Research Applications

Synthesis and Antiplasmodial Properties

A study by Mphahlele et al. (2017) discusses the synthesis and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for potential in vitro antiplasmodial properties against Plasmodium falciparum. The compounds demonstrated biological activity explained through molecular docking against the parasite lactate dehydrogenase, suggesting a potential pathway for antimalarial drug development Mphahlele, M. M., Choong, Y. (2017).

Fluorinated Derivatives for Imaging

Chubarov et al. (2011) synthesized and characterized fluorinated homocysteine derivatives, including a compound similar to the requested chemical. These derivatives have potential as molecular probes for ¹⁹F magnetic resonance spectroscopy and imaging, highlighting the role of trifluoroacetamide derivatives in developing diagnostic tools Chubarov, A., Shakirov, M. M., Koptyug, I., Sagdeev, R., Knorre, D. G., Godovikova, T. (2011).

Novel Synthesis Approaches

Kobayashi et al. (2010) presented a method for trifluoroacetylation-induced Houben-Hoesch-type cyclization of cyanoacetanilides, leading to 4-hydroxy-3-trifluoroacetylquinolin-2(1H)-ones. This study demonstrates the utility of trifluoroacetamide derivatives in synthetic organic chemistry, offering efficient pathways to complex structures under mild conditions Kobayashi, Y., Katagiri, K., Azumaya, I., Harayama, T. (2010).

Cyclization and Synthesis of Benzofused Lactams

Fante et al. (2014) explored the cyclization of nitroacetamide derivatives with a tethered phenyl ring in triflic acid, leading to the formation of benzofused lactams. This provides insight into novel cyclization reactions that could be applicable in synthesizing complex organic molecules, including quinoline derivatives Fante, B., Soro, Y., Siaka, S., Marrot, J., Coustard, J. (2014).

properties

IUPAC Name

2,2,2-trifluoro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6N2O2/c14-12(15,16)10(22)20-8-5-1-3-7-4-2-6-21(9(7)8)11(23)13(17,18)19/h1,3,5H,2,4,6H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJBKVKSBLSLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)NC(=O)C(F)(F)F)N(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide

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